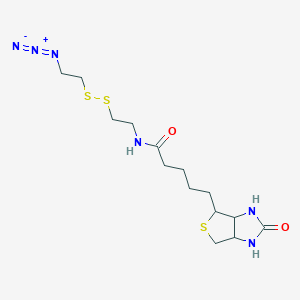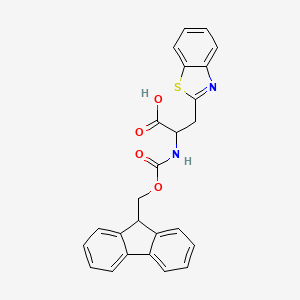
Biotin-SS-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin-SS-azide is synthesized through a series of chemical reactions involving the introduction of azide and disulfide groups to a biotin molecule. The azide group is typically introduced via azidation reactions, while the disulfide bond is formed through oxidation of thiol groups. The final product is purified using chromatographic techniques to achieve high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the synthesis of intermediate compounds, followed by their sequential reactions to form the final product. The compound is then purified and tested for purity and stability before being packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Biotin-SS-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkynes, DBCO, or BCN reagents to form stable triazole linkages.
Reduction Reactions: The disulfide bond can be cleaved using reducing agents such as DTT, BME, and TCEP.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the azide-alkyne cycloaddition reaction.
Reduction: Reducing agents like DTT, BME, and TCEP are used to cleave the disulfide bond, releasing the biotin moiety.
Major Products Formed
Triazole Linkages: Formed during click chemistry reactions with alkynes.
Biotin and Azide Derivatives: Released upon reduction of the disulfide bond.
Scientific Research Applications
Biotin-SS-azide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Bioconjugation: Used for labeling proteins, nucleic acids, and other biomolecules through click chemistry.
Proteomics: Employed in activity-based protein profiling and covalent drug development.
Molecular Biology: Utilized for site-specific labeling and modification of nucleic acids.
Drug Development: Applied in the synthesis of antibody-drug conjugates (ADCs) and other therapeutic agents.
Mechanism of Action
Biotin-SS-azide exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Biotin-SS-azide is unique due to its cleavable disulfide bond and azide group, which provide high reactivity and versatility. Similar compounds include:
Biotin Azide: Lacks the disulfide bond, making it less versatile for certain applications.
Biotin-TEG: Contains a triethylene glycol spacer, providing increased flexibility but lacking the cleavable disulfide bond.
Dual Biotin: Features two biotin groups, enhancing binding affinity but lacking the azide functionality.
Properties
Molecular Formula |
C14H24N6O2S3 |
|---|---|
Molecular Weight |
404.6 g/mol |
IUPAC Name |
N-[2-(2-azidoethyldisulfanyl)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C14H24N6O2S3/c15-20-17-6-8-25-24-7-5-16-12(21)4-2-1-3-11-13-10(9-23-11)18-14(22)19-13/h10-11,13H,1-9H2,(H,16,21)(H2,18,19,22) |
InChI Key |
CMWHTSPPRPEKSH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN=[N+]=[N-])NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B12316303.png)
![2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B12316311.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316314.png)
![Zinc, bis[2-(2-benzothiazolyl-kN3)phenolato-kO]-, (T-4)-](/img/structure/B12316330.png)

![N-cyclohexylcyclohexanamine;2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-3-(prop-2-enoxycarbonylamino)propanoic acid](/img/structure/B12316342.png)
